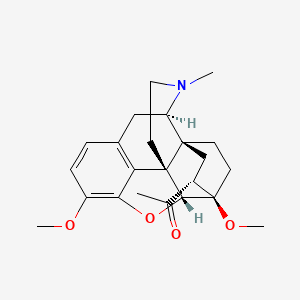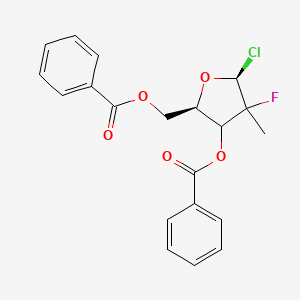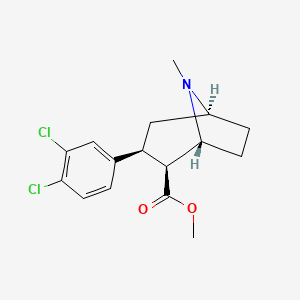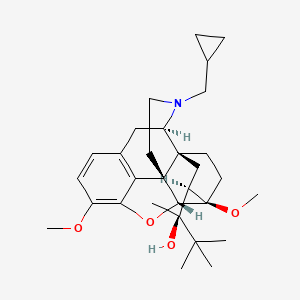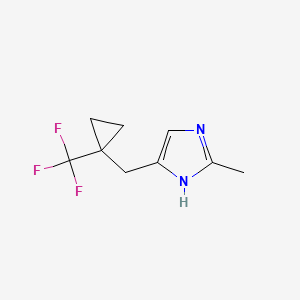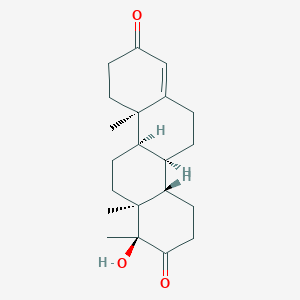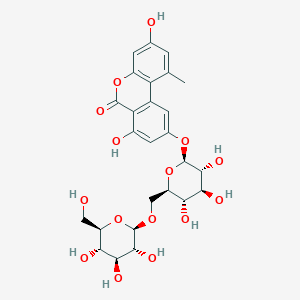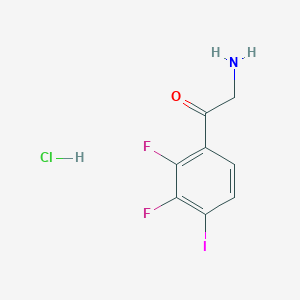
2,3-Difluoro-4-iodophenacylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-iodophenacylamine hydrochloride is a chemical compound with the molecular formula C8H6F2INH2·HCl It is a derivative of phenacylamine, where the phenyl ring is substituted with fluorine and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-iodophenacylamine hydrochloride typically involves multiple steps. One common method includes the halogenation of a phenacylamine precursor. The process begins with the introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring, followed by iodination at the 4 position. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of specific catalysts and reagents, such as palladium or copper catalysts, can facilitate the halogenation process. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,3-Difluoro-4-iodophenacylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacylamine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2,3-Difluoro-4-iodophenacylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Difluoro-4-iodophenacylamine hydrochloride involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2,3-Difluoro-4-bromophenacylamine hydrochloride
- 2,3-Difluoro-4-chlorophenacylamine hydrochloride
- 2,3-Difluoro-4-methylphenacylamine hydrochloride
Uniqueness
2,3-Difluoro-4-iodophenacylamine hydrochloride is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s chemical properties, such as its reactivity and stability, making it distinct from other similar compounds.
特性
分子式 |
C8H7ClF2INO |
|---|---|
分子量 |
333.50 g/mol |
IUPAC名 |
2-amino-1-(2,3-difluoro-4-iodophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6F2INO.ClH/c9-7-4(6(13)3-12)1-2-5(11)8(7)10;/h1-2H,3,12H2;1H |
InChIキー |
ULBGKHQOSQHZGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(=O)CN)F)F)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



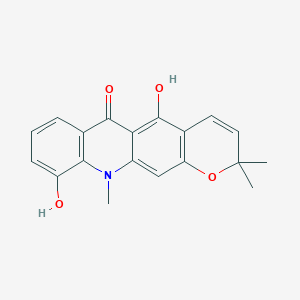
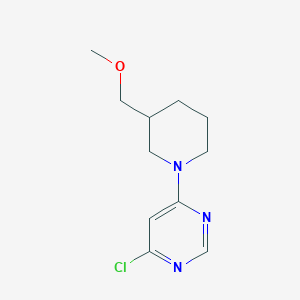

![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
